molecular formula C12H10N4O4S B2812068 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide CAS No. 712320-01-9

2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide

Cat. No.: B2812068
CAS No.: 712320-01-9
M. Wt: 306.3
InChI Key: QLYKLKUIQSZOLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide is a heterocyclic compound that contains both oxadiazole and isoxazole rings

Preparation Methods

The synthesis of 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide typically involves the reaction of furan-2-carboxylic acid hydrazide with carbon disulfide to form 5-furan-2-yl-1,3,4-oxadiazole-2-thiol . This intermediate is then reacted with 5-methyl-3-isoxazole acetic acid under appropriate conditions to yield the final product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions.

    Reduction: The oxadiazole ring can be reduced to form different derivatives.

    Substitution: The thiol group can participate in substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar compounds include:

Biological Activity

The compound 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide is a derivative of oxadiazole and has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the existing literature on its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C12H12N4O3SC_{12}H_{12}N_4O_3S, with a molecular weight of approximately 284.31 g/mol. The structure features a furan ring and an oxadiazole moiety linked through a sulfanyl group to an acetamide. The presence of these functional groups contributes to its biological activity.

Antiproliferative Activity

Research has indicated that oxadiazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. A study synthesized a library of oxadiazole derivatives, including compounds similar to the target structure. These compounds were tested for their cytotoxic effects using the MTT assay against human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervix adenocarcinoma). Some derivatives demonstrated notable cytotoxicity, suggesting that the oxadiazole core may enhance anticancer activity through mechanisms involving topoisomerase inhibition .

Antibacterial Properties

The antibacterial activity of oxadiazole derivatives has been extensively studied. Compounds similar to this compound have shown efficacy against Gram-positive and Gram-negative bacteria. In vitro studies have revealed that certain derivatives possess minimum inhibitory concentrations (MIC) comparable to or better than standard antibiotics like ceftriaxone .

CompoundTarget BacteriaMIC (µM)
Compound AS. aureus20–40
Compound BE. coli40–70

The mechanisms underlying the biological activity of these compounds often involve interaction with critical cellular enzymes such as topoisomerases and bacterial cell wall synthesis pathways. Molecular docking studies have suggested that these compounds can effectively bind to the active sites of these targets, inhibiting their function and leading to cell death .

Case Studies

  • Anticancer Study : A recent investigation into a series of oxadiazole derivatives highlighted their potential as anticancer agents. The study found that specific modifications to the oxadiazole structure could enhance cytotoxicity against cancer cell lines while maintaining selectivity towards tumor cells over normal cells .
  • Antibacterial Evaluation : Another study assessed the antibacterial efficacy of various oxadiazole derivatives against drug-resistant strains of bacteria. The results indicated that some compounds exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting their potential as new antimicrobial agents in treating resistant infections .

Properties

IUPAC Name

2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O4S/c1-7-5-9(16-20-7)13-10(17)6-21-12-15-14-11(19-12)8-3-2-4-18-8/h2-5H,6H2,1H3,(H,13,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLYKLKUIQSZOLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NN=C(O2)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.